N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
Description
The compound N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A 1H-indole core substituted at the 3-position with a thioether-linked 2-((4-butylphenyl)amino)-2-oxoethyl group.
- An ethyl spacer connecting the indole nitrogen to a 2-methoxybenzamide moiety.
The thioether linkage and methoxybenzamide group may influence solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3S/c1-3-4-9-22-14-16-23(17-15-22)32-29(34)21-37-28-20-33(26-12-7-5-10-24(26)28)19-18-31-30(35)25-11-6-8-13-27(25)36-2/h5-8,10-17,20H,3-4,9,18-19,21H2,1-2H3,(H,31,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYIJCCZTCLJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butylphenyl Group: This step involves the formation of an amide bond between the indole derivative and 4-butylphenylamine.
Thioether Formation:
Methoxybenzamide Addition: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Indole-Containing Benzamides
N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) Key Differences: The benzamide group is para-substituted (4-methoxy) compared to the ortho-substitution (2-methoxy) in the target compound. Synthesis: Prepared via coupling of 4-methoxybenzoic acid derivatives with amines, analogous to methods used for benzamide-based compounds .
LY306740 Structure: Contains an indol-3-yl group and N-(2-methoxybenzyl)acetylamino side chain. Comparison: Unlike the target compound, LY306740 lacks a thioether linkage but includes a methoxybenzyl group, which is associated with enhanced blood-brain barrier penetration in neuroactive compounds .
Thioether-Linked Benzamides
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () Key Features: A nitro group (electron-withdrawing) replaces the 4-butylphenyl group in the target compound. This substitution may reduce lipophilicity and alter redox properties .
2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide (CAS 940860-27-5)
- Comparison : The thioether connects to a piperazinyl group instead of an indole. Piperazine rings are common in CNS-targeting drugs due to their conformational flexibility .
Methoxy-Substituted Benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Relevance : Demonstrates the role of directing groups (e.g., N,O-bidentate) in metal-catalyzed reactions, which could inform synthetic strategies for the target compound’s benzamide moiety .
Spectroscopic Analysis
- IR Spectroscopy: The target compound’s thioether group would exhibit ν(C-S) ~1240–1255 cm⁻¹, similar to compounds in and .
NMR :
Functional Group Impact on Properties
Biological Activity
N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure includes a methoxybenzamide moiety, an indole ring, and a thioether group, which are known to influence its interaction with biological targets. The molecular formula is , and it has a molecular weight of 488.6 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the indole and thioether groups suggests potential interactions with various enzymes, possibly acting as inhibitors.
- Modulation of Cellular Signaling Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in pancreatic β-cells under stress conditions.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their protective effects in cellular models.
Biological Activity Findings
Recent studies have highlighted the compound's promising biological activities:
Antidiabetic Potential
Research indicates that analogs of this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, a related benzamide analog demonstrated maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM against ER stress-induced cell death . This suggests that this compound may also possess similar protective effects.
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity across different cell lines. For example, compounds with structural similarities exhibited cytotoxic effects at concentrations ranging from 5 to 10 μM . The specific cytotoxic profile of this compound remains to be fully characterized.
Data Table: Biological Activity Summary
| Compound Name | Max Activity (%) | EC50 (μM) | Biological Target |
|---|---|---|---|
| Benzamide Analog | 100 | 0.1 ± 0.01 | Pancreatic β-cells |
| Related Thiazole Derivative | 45 | 18 ± 4 | Various cancer cell lines |
Case Study 1: Pancreatic β-cell Protection
A study focused on the protective effects of a benzamide analog on INS-1 cells showed that treatment with the compound significantly increased cell viability under ER stress conditions induced by tunicamycin (Tm). The results indicated that the compound could rescue up to 100% of the cells at optimal concentrations .
Case Study 2: Structural Modifications and Activity Correlation
Research into structural modifications revealed that variations in the side chains significantly impacted the compounds' biological activities. Substituting different groups on the benzamide moiety altered both solubility and potency, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), indole NH (δ 10–12 ppm), and amide carbonyl (δ 165–170 ppm) signals .
- HRMS : Validates molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the thioether bond) .
- HPLC : Quantifies purity (>95%) and detects polar byproducts .
How should researchers address discrepancies in biological activity data across assay systems?
Q. Advanced
- Assay validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate systems .
- Solubility adjustments : Test in DMSO/PBS mixtures to avoid aggregation artifacts .
- Structural analogs : Compare with compounds like thienopyrimidine derivatives to isolate activity trends .
What strategies are recommended for elucidating the pharmacophore?
Q. Advanced
- SAR studies : Modify substituents (e.g., butylphenyl to fluorophenyl) to assess impact on bioactivity .
- Docking simulations : Map interactions with targets like kinase domains using AutoDock Vina .
- Proteomic profiling : Identify binding partners via pull-down assays coupled with LC-MS/MS .
What are key considerations in designing stability studies under varying conditions?
Q. Basic
- Accelerated degradation : Expose to pH 3–10 buffers at 40°C for 14 days; monitor via HPLC for hydrolysis or oxidation .
- Light sensitivity : Store in amber vials if indole or benzamide groups show UV-induced degradation .
How can contradictory cytotoxicity data between in vitro and ex vivo models be resolved?
Q. Advanced
- Metabolic profiling : Assess liver microsome stability to identify rapid clearance in ex vivo systems .
- Protein binding : Use equilibrium dialysis to measure free fraction differences .
- 3D tumor spheroids : Bridge gaps between monolayer and tissue-level responses .
What are understudied aspects of this compound’s interaction with cytochrome P450 enzymes?
Q. Advanced
- Inhibition assays : Test CYP3A4/2D6 activity using fluorescent substrates (e.g., Vivid® kits) .
- Metabolite ID : Incubate with human liver microsomes; analyze via UPLC-QTOF for oxidative metabolites .
What are best practices for characterizing byproducts during synthesis?
Q. Methodological
- LC-MS/MS : Detect trace impurities (e.g., over-alkylated indole derivatives) with <0.1% sensitivity .
- Isotopic labeling : Use ¹³C-acetamide to track unintended acetylation during coupling .
How to evaluate enantiomeric purity given stereochemical complexity?
Q. Advanced
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA gradients .
- CD spectroscopy : Confirm optical activity of chiral centers (e.g., indole C3) at 210–260 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
